Nelfinavir

Antiviral Drug Repurposing SARS-CoV-2 Coronavirus

Nelfinavir (CAS 159989-64-7) is a critical research tool distinguished by its unique D30N resistance mutation profile, which does not confer cross-resistance to other protease inhibitors, making it essential for HIV therapy sequencing studies. It also exhibits potent antitumor activity (mean GI50 5.2 µM) via proteasome inhibition and AKT pathway modulation. Ensure your research precision with our ≥98% purity standard. Order now for immediate global dispatch.

Molecular Formula C32H45N3O4S
Molecular Weight 567.8 g/mol
CAS No. 159989-64-7
Cat. No. B1663628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelfinavir
CAS159989-64-7
SynonymsAG 1343
AG-1343
AG1343
Mesylate, Nelfinavir
Monomethane Sulfonate, Nelfinavir
Nelfinavir
Nelfinavir Mesylate
Nelfinavir Monomethane Sulfonate
Sulfonate, Nelfinavir Monomethane
Viracept
Molecular FormulaC32H45N3O4S
Molecular Weight567.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
InChIInChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1
InChIKeyQAGYKUNXZHXKMR-HKWSIXNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
1.91e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Nelfinavir (CAS 159989-64-7) Procurement Specifications and Product Profile


Nelfinavir (CAS 159989-64-7) is a potent and selective HIV-1 protease inhibitor belonging to the class of peptidomimetic hydroxyethylamine sulfonamides. It is a white to off-white amorphous powder with a molecular formula of C32H45N3O4S and a molecular weight of 567.8 g/mol [1]. Nelfinavir exhibits high binding affinity for the HIV-1 protease enzyme, effectively preventing the cleavage of viral Gag-Pol polyproteins, thereby inhibiting the maturation of infectious viral particles [1]. Its unique structural features, including a lipophilic naphthyl group, contribute to its distinct pharmacological profile compared to other protease inhibitors such as ritonavir and saquinavir [1]. This overview provides essential procurement specifications and highlights key characteristics relevant for research and industrial applications.

Why Nelfinavir Cannot Be Substituted by Other HIV-1 Protease Inhibitors


While several HIV-1 protease inhibitors share a common therapeutic target, their distinct resistance profiles, varying in vitro potencies against viral and non-viral targets, and differential pharmacokinetic properties preclude simple generic substitution. For instance, failure of a nelfinavir-containing regimen predominantly selects for the D30N protease mutation, which does not confer cross-resistance to other protease inhibitors, a characteristic not shared by drugs like indinavir or lopinavir [1]. Furthermore, nelfinavir exhibits a unique spectrum of off-target activities, such as potent inhibition of the proteasome and modulation of the AKT pathway, with significantly different IC50 values compared to its analogs ritonavir and saquinavir [2]. Therefore, for specific research applications—whether in HIV resistance studies, antiviral repurposing screens, or cancer biology—the choice of protease inhibitor is critical and cannot be based on class membership alone. The following quantitative evidence underscores these key differentiators.

Quantitative Differentiation Evidence for Nelfinavir (CAS 159989-64-7) in Key Research Applications


Superior In Vitro Antiviral Potency Against SARS-CoV-2 Compared to Lopinavir and Ritonavir

In a comparative study assessing the in vitro antiviral activity of FDA-approved drugs against SARS-CoV-2, nelfinavir demonstrated significantly greater potency than other HIV protease inhibitors. Its half-maximal effective concentration (EC50) was substantially lower than that of lopinavir and ritonavir, indicating a higher intrinsic antiviral effect in this cellular model [1]. The low EC50 value positions nelfinavir as a strong candidate for further investigation in SARS-CoV-2 therapeutic strategies, distinguishing it from less potent members of its class [1].

Antiviral Drug Repurposing SARS-CoV-2 Coronavirus

Reduced Cross-Resistance to Other Protease Inhibitors Following Virologic Failure

A cross-sectional analysis of HIV-1 isolates from patients failing their first protease inhibitor regimen revealed that nelfinavir failure is associated with a significantly lower likelihood of cross-resistance to other protease inhibitors compared to failure on indinavir or other agents. Isolates from nelfinavir-treated patients were less likely to show reduced susceptibility to other PIs (P < 0.001) [1]. This is mechanistically linked to the preferential selection of the D30N protease mutation by nelfinavir, which does not confer resistance to other PIs, unlike the mutations selected by indinavir [2].

HIV Drug Resistance Phenotypic Resistance Antiretroviral Therapy

Highest Cytotoxic and Proteasome-Inhibiting Activity Among HIV Protease Inhibitors in Myeloma Cells

In a head-to-head comparison of all approved HIV protease inhibitors, nelfinavir exhibited the highest cytotoxic activity against primary myeloma cells, with an IC50 (8-14 µM) near therapeutic blood levels [1]. Importantly, nelfinavir was unique among the tested HIV-PIs in its ability to inhibit intracellular proteasome activity at concentrations below 40 µM and to target the β2 proteasome active site, which is not inhibited by bortezomib or carfilzomib. This unique activity profile conferred superior synergistic activity with bortezomib and carfilzomib against drug-resistant myeloma cells [1].

Cancer Therapeutics Proteasome Inhibition Multiple Myeloma

Superior Broad-Spectrum Anticancer Activity with a GI50 of 5.2 µM Across the NCI60 Panel

In a screen of six HIV protease inhibitors for anticancer activity, nelfinavir was identified as the most potent agent. It inhibited the proliferation of non-small cell lung carcinoma (NSCLC) cells and every cell line in the NCI60 panel, achieving a mean 50% growth inhibition (GI50) of 5.2 µmol/L [1]. This concentration is clinically achievable in HIV patients. Furthermore, nelfinavir caused the greatest inhibition of both endogenous and growth factor-induced Akt activation compared to other HIV protease inhibitors tested [1].

Cancer Research Drug Repurposing Cytotoxicity

Optimal Research and Industrial Application Scenarios for Nelfinavir (CAS 159989-64-7)


SARS-CoV-2 Antiviral Drug Repurposing Screens and Mechanism of Action Studies

Given its superior in vitro potency against SARS-CoV-2 (EC50 = 0.77 µM) compared to lopinavir and ritonavir, nelfinavir should be prioritized as a reference standard and lead compound in antiviral drug repurposing screens for coronaviruses [1]. Its low EC50 ensures that antiviral effects can be studied at concentrations readily achievable in human plasma, making it a more translationally relevant tool than less potent analogs. Furthermore, nelfinavir can be used to investigate the interplay between direct antiviral activity and immunomodulatory effects in relevant in vivo models, as demonstrated in Syrian hamsters where it markedly improved lung pathology [2].

Research into Sequencing Strategies to Overcome HIV-1 Protease Inhibitor Resistance

The unique resistance profile of nelfinavir, characterized by the selection of the D30N mutation which does not confer cross-resistance to other PIs, makes it an essential tool for studying HIV therapy sequencing and the evolution of drug resistance [3]. Researchers can use nelfinavir to generate and study viral populations with a well-defined and constrained resistance pathway, allowing for controlled experiments on viral fitness and the development of effective salvage therapy regimens. This is in stark contrast to indinavir or lopinavir, which select for mutations that confer broad cross-resistance and limit subsequent treatment options.

Investigating Proteasome Inhibition and Overcoming Bortezomib/Carfilzomib Resistance in Multiple Myeloma

Nelfinavir's unique ability to inhibit the β2 subunit of the proteasome, a target not addressed by standard-of-care proteasome inhibitors bortezomib and carfilzomib, makes it an indispensable research tool for studying mechanisms of proteasome inhibitor resistance and developing novel combination therapies in multiple myeloma [4]. Its high cytotoxic activity (IC50 8-14 µM) and potent synergistic effects with bortezomib and carfilzomib against resistant cell lines provide a strong preclinical rationale for its use in translational oncology research focused on overcoming drug resistance [4].

Broad-Spectrum Anticancer Drug Repurposing and AKT Pathway Research

Nelfinavir's potent, broad-spectrum in vitro anticancer activity (mean GI50 of 5.2 µM across the NCI60 panel) and its ability to inhibit Akt activation distinguish it from other HIV protease inhibitors, establishing it as a leading compound for drug repurposing in oncology [5]. Researchers can leverage nelfinavir as a chemical probe to study endoplasmic reticulum (ER) stress, autophagy, and AKT-dependent signaling pathways across a wide range of cancer cell types. Its oral bioavailability and established clinical safety profile further support its use in preclinical in vivo models, such as NSCLC xenografts, where it has demonstrated significant tumor growth inhibition [5].

Quote Request

Request a Quote for Nelfinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.